![molecular formula C12H20O B12568742 1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- CAS No. 308281-38-1](/img/structure/B12568742.png)
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-: is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane ring and an oxane ring, with a butenyl substituent at the fourth position. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable precursor with a reagent that promotes cyclization. For example, the reaction of a nonane derivative with an oxane precursor under acidic or basic conditions can lead to the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of substituted derivatives .
Applications De Recherche Scientifique
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The butenyl group can participate in various chemical interactions, further influencing the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxaspiro[4.4]nonane-2,6-dione: Another spirocyclic compound with a different ring size and functional groups.
2-Azaspiro[4.4]nonane-1,3-dione: Contains a nitrogen atom in the spirocyclic structure, leading to different chemical properties.
1,4-Dioxaspiro[4.4]nonane: Features two oxygen atoms in the spirocyclic structure, affecting its reactivity and applications.
Uniqueness
1-Oxaspiro[2.6]nonane, 4-(3-butenyl)- is unique due to its specific ring size and the presence of the butenyl group. These structural features impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
308281-38-1 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
4-but-3-enyl-1-oxaspiro[2.6]nonane |
InChI |
InChI=1S/C12H20O/c1-2-3-7-11-8-5-4-6-9-12(11)10-13-12/h2,11H,1,3-10H2 |
Clé InChI |
UYKURPAFFURBMA-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1CCCCCC12CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


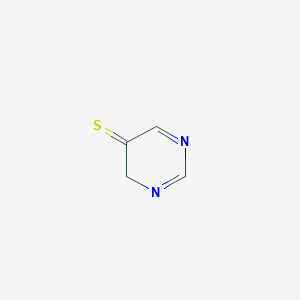
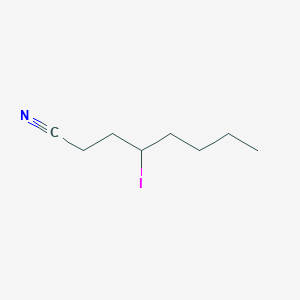
![1-{4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]phenyl}ethan-1-one](/img/structure/B12568675.png)
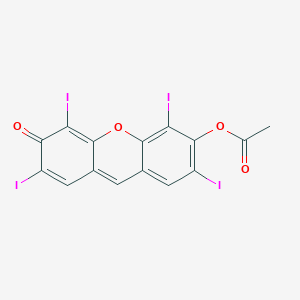
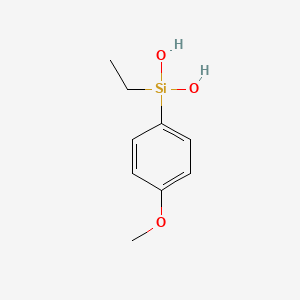
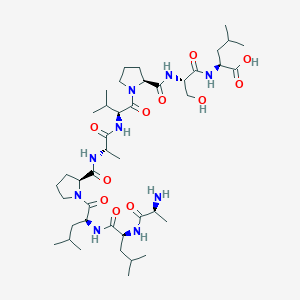

![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)

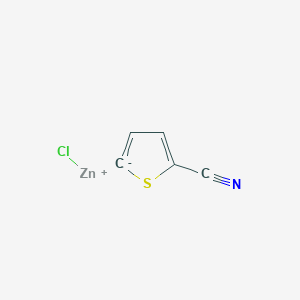
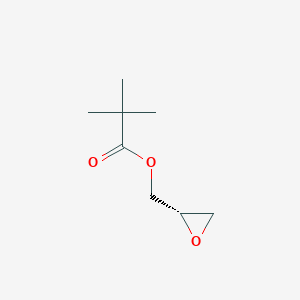

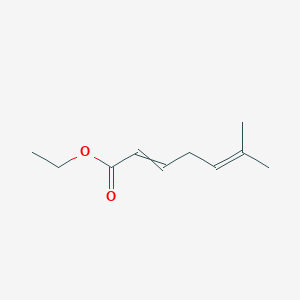
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
